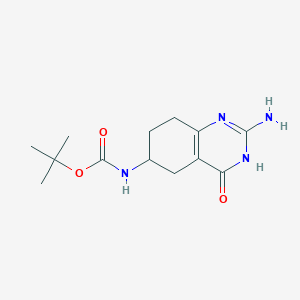

Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate

Description

Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate is a bicyclic heterocyclic compound featuring a partially saturated quinazolinone core (hexahydroquinazolinone) with a tert-butyl carbamate group at the 6-position. This structure combines a rigid nitrogen-containing scaffold with a protective carbamate group, making it valuable in medicinal chemistry for targeted synthesis and drug discovery. The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses due to its stability under acidic and basic conditions, which facilitates selective deprotection .

Properties

Molecular Formula |

C13H20N4O3 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

tert-butyl N-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)carbamate |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)15-7-4-5-9-8(6-7)10(18)17-11(14)16-9/h7H,4-6H2,1-3H3,(H,15,19)(H3,14,16,17,18) |

InChI Key |

QWKFZNMQZJXZDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate typically involves the reaction of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Core Variations

The hexahydroquinazolinone core distinguishes this compound from other carbamate derivatives. Key structural analogs include:

Key Observations:

- Core Flexibility: The hexahydroquinazolinone core provides a balance of rigidity and solubility due to partial saturation, contrasting with the fully aromatic thiazole in Compound 17b or the oxygen-rich tetrahydro-2H-pyran in Compound 263.

Reactivity and Stability

- Boc Group Stability : The tert-butyl carbamate remains intact under basic (NaHCO₃ in DMAc) and nucleophilic (amine coupling) conditions, as demonstrated in pyrimidine-functionalized analogs () .

- Core Reactivity: The 4-oxo group in the target compound may participate in keto-enol tautomerism, unlike the static ether linkages in tetrahydro-2H-pyran derivatives.

Biological Activity

Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₄O₃

- CAS Number : Not specifically listed in the provided sources but can be derived from its structural information.

Antimicrobial Activity

Recent studies have indicated that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance:

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

- Case Study : A related compound demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium, showcasing the potential for developing new antibiotics based on this chemical framework .

Anticancer Properties

Research has shown that compounds similar to tert-butyl carbamate derivatives can inhibit cancer cell proliferation:

- Cell Lines Tested : Various cancer cell lines including breast and prostate cancer cells.

- Results : Significant reduction in cell viability was observed at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could indicate neuroprotective effects.

- Oxidative Stress Reduction : Some studies suggest that similar compounds can reduce oxidative stress markers in cells .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.